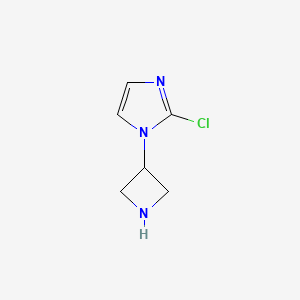
1-(Azetidin-3-yl)-2-chloro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-2-chloro-1H-imidazole is a heterocyclic compound that features both azetidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as aza-Michael addition and Suzuki–Miyaura cross-coupling reactions . These methods allow for the efficient and scalable production of 1-(Azetidin-3-yl)-2-chloro-1H-imidazole with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-2-chloro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(Azetidin-3-yl)-2-chloro-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-2-chloro-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Uniqueness: 1-(Azetidin-3-yl)-2-chloro-1H-imidazole is unique due to its combination of azetidine and imidazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2-chloroimidazole |
InChI |
InChI=1S/C6H8ClN3/c7-6-9-1-2-10(6)5-3-8-4-5/h1-2,5,8H,3-4H2 |
InChI Key |
QPYZDJIIOHSCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


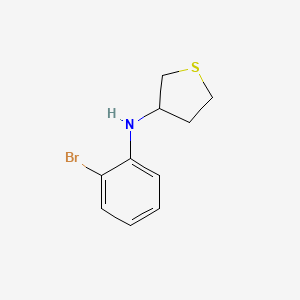
![3-[(3,4-Dichlorophenyl)methoxy]azetidine](/img/structure/B13273496.png)
amine](/img/structure/B13273508.png)
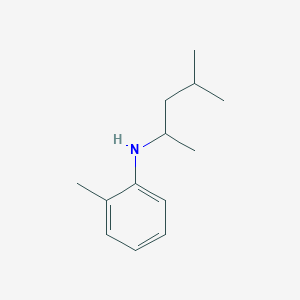
![3-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13273537.png)

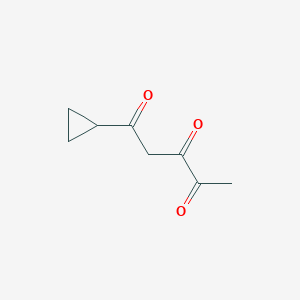
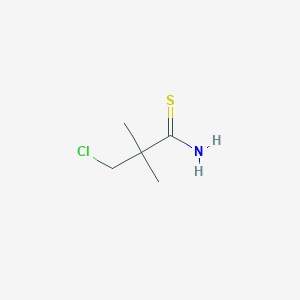
![1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B13273569.png)
![2-[(Thian-3-yl)amino]ethan-1-ol](/img/structure/B13273571.png)
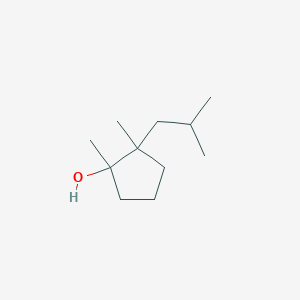
![(2-Ethoxyethyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B13273591.png)
amine](/img/structure/B13273596.png)
![Ethyl 2-[1-(methylamino)cyclohexyl]acetate](/img/structure/B13273602.png)
